molecular formula C9H11N3O2 B1457676 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid CAS No. 1557444-88-8

4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid

Cat. No. B1457676
M. Wt: 193.2 g/mol
InChI Key: LNIQNSISOMOVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” is a chemical compound . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” can be inferred from its name. It contains a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is substituted at the 2-position with a carboxylic acid group and at the 4-position with a pyrrolidin-1-yl group .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” are not available in the retrieved sources .

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

  • Application Summary: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Pyrimidines in Anti-inflammatory Activities

  • Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

3. Pyrrolidin-2-ones in Alkaloid Synthesis

  • Application Summary: Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
  • Methods of Application: The synthesis of alkaloids often involves the use of pyrrolidin-2-ones . The specific methods and procedures can vary widely depending on the specific alkaloid being synthesized.
  • Results: The use of pyrrolidin-2-ones in alkaloid synthesis has been successful, leading to the production of various alkaloids .

4. 4-Pyrrolidinylpyridine as a Base Catalyst

  • Application Summary: 4-Pyrrolidinylpyridine is a popular base catalyst . A catalyst is a substance that increases the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy), but is not consumed in the reaction itself.
  • Methods of Application: As a base catalyst, 4-Pyrrolidinylpyridine can be used in various chemical reactions where a base is needed to increase the reaction rate .
  • Results: 4-Pyrrolidinylpyridine has been found to be more basic than dimethylaminopyridine, making it an effective base catalyst .

5. Pyrrolidine in the Synthesis of β-Amino Acids

  • Application Summary: Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
  • Methods of Application: The specific methods and procedures can vary widely depending on the specific β-amino acid being synthesized .
  • Results: The use of pyrrolidin-2-ones in the synthesis of β-amino acids has been successful .

6. Pyrimidines in Drug Synthesis

  • Application Summary: Pyrimidines and its derivatives demonstrate a diverse array of biological and pharmacological activities including anticonvulsant, antibacterial, antifungal, antiviral and anticancer properties . They are synthetically versatile substrates, where they can be used for the synthesis of a large variety of heterocyclic compounds and as raw material for drug synthesis .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described . The synthetic versatility of pyrimidine has allowed the generation of a large number of structurally diverse derivatives .
  • Results: Many marketed drugs are based on pyrimidine and its substituted derivatives .

Future Directions

The future directions for research on “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and biological activities. The design of new compounds with different biological profiles is also a potential area of future research .

properties

IUPAC Name

4-pyrrolidin-1-ylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQNSISOMOVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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